3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl-
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Overview
Description
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- is a complex organic compound with a unique structure that includes a buten-1-yn-1-amine backbone and three chlorine atoms attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- typically involves multi-step organic reactions. One common method involves the reaction of 3-buten-1-yn-1-amine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives with various nucleophiles
Scientific Research Applications
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-butyne: A simpler analog with a butyne backbone and an amino group.
3-Butenylamine hydrochloride: Contains a butenylamine structure with a hydrochloride salt.
N,N-diethylbut-3-en-1-amine oxide: An oxide derivative with a similar backbone.
Uniqueness
3-Buten-1-yn-1-amine, 3,4,4-trichloro-N,N-diethyl- is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications where such properties are desired.
Properties
CAS No. |
60014-63-3 |
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Molecular Formula |
C8H10Cl3N |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
3,4,4-trichloro-N,N-diethylbut-3-en-1-yn-1-amine |
InChI |
InChI=1S/C8H10Cl3N/c1-3-12(4-2)6-5-7(9)8(10)11/h3-4H2,1-2H3 |
InChI Key |
KMNYUWRRIRFXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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